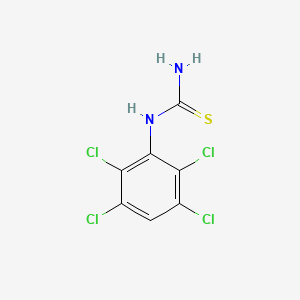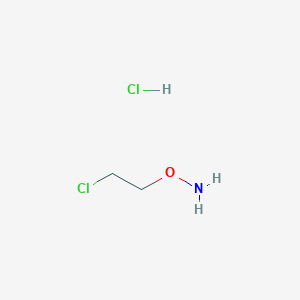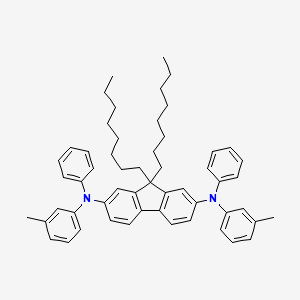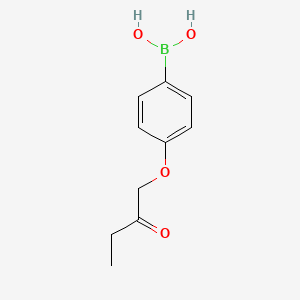
(4-(2-Oxobutoxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Oxobutoxy)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a 2-oxobutoxy group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Oxobutoxy)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a 2-oxobutoxy group. One common method is the hydroboration of an appropriate alkyne or alkene, followed by oxidation to introduce the boronic acid functionality . Another approach involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid .
Industrial Production Methods
Industrial production of boronic acids often employs large-scale hydroboration reactions, utilizing catalysts to improve yield and selectivity. The use of transition metal catalysts, such as palladium, in Suzuki-Miyaura coupling reactions is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(2-Oxobutoxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol or quinone.
Reduction: Formation of the corresponding alcohol.
Substitution: Reactions with halides or other electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4-(2-Oxobutoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of sensors for detecting biological molecules, such as glucose.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (4-(2-Oxobutoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular sensing. The compound can interact with molecular targets through its boronic acid group, which can form stable complexes with hydroxyl-containing molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Formylphenylboronic acid: Contains a formyl group instead of a 2-oxobutoxy group.
(2-(Phenoxycarbonyl)phenyl)boronic acid: Features a phenoxycarbonyl group.
Uniqueness
(4-(2-Oxobutoxy)phenyl)boronic acid is unique due to its 2-oxobutoxy substituent, which imparts distinct chemical properties and reactivity compared to other boronic acids. This makes it particularly useful in specific synthetic and analytical applications .
Eigenschaften
CAS-Nummer |
282116-98-7 |
|---|---|
Molekularformel |
C10H13BO4 |
Molekulargewicht |
208.02 g/mol |
IUPAC-Name |
[4-(2-oxobutoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-2-9(12)7-15-10-5-3-8(4-6-10)11(13)14/h3-6,13-14H,2,7H2,1H3 |
InChI-Schlüssel |
FTESUHCYHGSJQO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)OCC(=O)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128954.png)
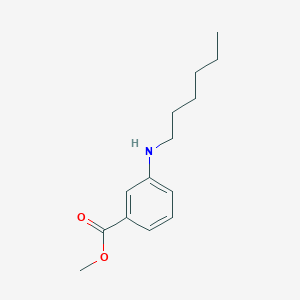

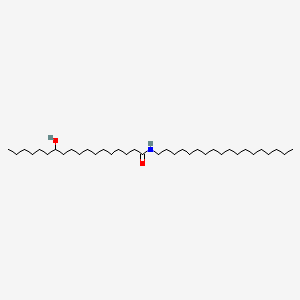
![1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14128970.png)


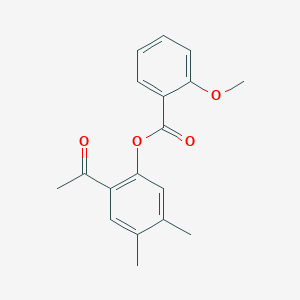

![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14128988.png)
